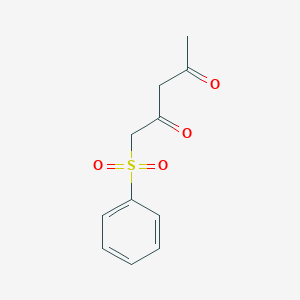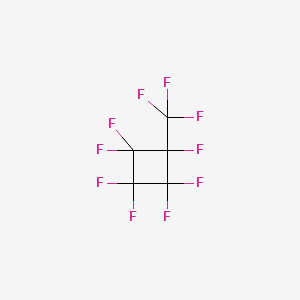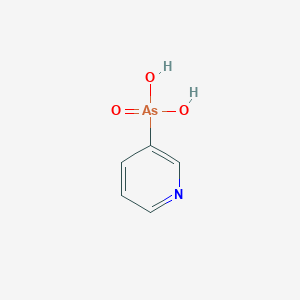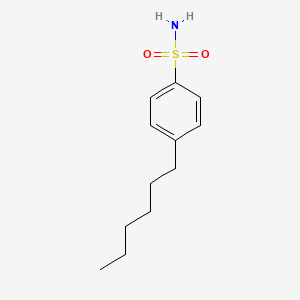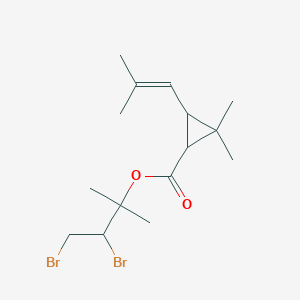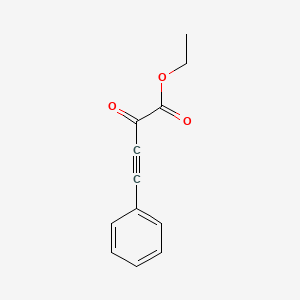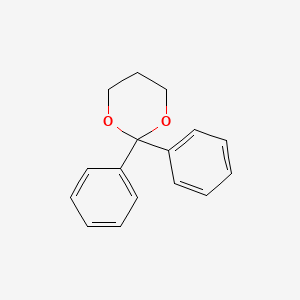
1,3-Dioxane, 2,2-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxane, 2,2-diphenyl- is an organic compound characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions, with two phenyl groups attached to the 2 position. This compound is part of the dioxane family, which includes various derivatives used in different chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dioxane, 2,2-diphenyl- can be synthesized through the reaction of formaldehyde with 1,3-propanediol in the presence of Brönsted or Lewis acid catalysts . The reaction typically involves refluxing the reactants in a suitable solvent, such as toluene, with a catalyst like toluenesulfonic acid to facilitate the formation of the dioxane ring .
Industrial Production Methods: Industrial production of 1,3-dioxane derivatives often involves similar methods but on a larger scale. The use of continuous removal of water from the reaction mixture using a Dean-Stark apparatus is common to drive the reaction to completion . Additionally, the use of molecular sieves or orthoesters can help in effective water removal through chemical reaction or physical sequestration .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dioxane, 2,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium compounds (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones or related cleavage products, while reduction may produce alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
1,3-Dioxane, 2,2-diphenyl- has several scientific research applications:
Mécanisme D'action
The mechanism by which 1,3-dioxane, 2,2-diphenyl- exerts its effects involves its ability to act as a photoinitiator. Upon exposure to UV light, it undergoes photochemical reactions that generate free radicals, which then initiate polymerization processes . The molecular targets and pathways involved in these reactions include the absorption of UV light by the compound, leading to the formation of reactive intermediates that propagate the polymerization reaction .
Comparaison Avec Des Composés Similaires
1,3-Dioxane: A six-membered ring with two oxygen atoms at the 1 and 3 positions.
1,3-Dioxolane: A five-membered ring with two oxygen atoms.
1,4-Dioxane: An isomer with oxygen atoms at the 1 and 4 positions.
Uniqueness: 1,3-Dioxane, 2,2-diphenyl- is unique due to the presence of two phenyl groups at the 2 position, which imparts distinct chemical and physical properties compared to other dioxane derivatives. This structural feature enhances its stability and reactivity, making it a valuable compound in various chemical applications .
Propriétés
Numéro CAS |
786-03-8 |
|---|---|
Formule moléculaire |
C16H16O2 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
2,2-diphenyl-1,3-dioxane |
InChI |
InChI=1S/C16H16O2/c1-3-8-14(9-4-1)16(17-12-7-13-18-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
Clé InChI |
SLAAGSARDITLOC-UHFFFAOYSA-N |
SMILES canonique |
C1COC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


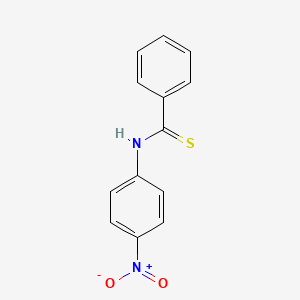
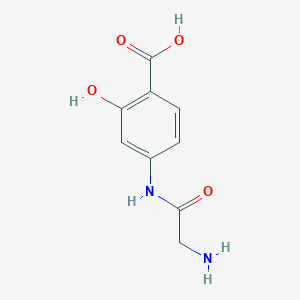

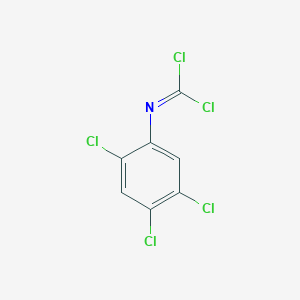
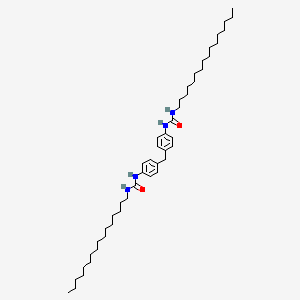
![Ethyl 6-[(ethoxycarbonyl)amino]hexanoate](/img/structure/B14742136.png)
![N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B14742147.png)
